molecular formula C18H17F2N3O3S B2644655 N-(2,4-difluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1261010-71-2

N-(2,4-difluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

カタログ番号: B2644655
CAS番号: 1261010-71-2
分子量: 393.41
InChIキー: XYTLUOSVOPTYPR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Development of Thienopyrimidine Research

Thienopyrimidines first gained attention in the mid-20th century as bioisosteres of purine nucleobases, with early studies focusing on their potential as antimetabolites. The fusion of thiophene and pyrimidine rings created a rigid bicyclic system capable of mimicking adenosine triphosphate (ATP) in kinase binding pockets. Breakthroughs in the 1990s revealed their utility in targeting DNA repair pathways, exemplified by the discovery of ATR (ataxia telangiectasia and Rad3-related) kinase inhibitors. Recent advances in computational modeling and crystallography have enabled precise modifications to the thienopyrimidine core, leading to compounds with improved pharmacokinetic profiles and target specificity.

Structural Classification of Thienopyrimidine Isomers

Thienopyrimidines exist as three regioisomeric forms defined by their ring fusion patterns:

Isomer Type Fusion Positions Biological Prevalence
Thieno[2,3-d]pyrimidine 2,3-edge Rare in therapeutic agents
Thieno[3,2-d]pyrimidine 3,2-edge Most pharmacologically active
Thieno[3,4-d]pyrimidine 3,4-edge Limited commercial applications

The 3,2-fused isomer dominates medicinal applications due to its optimal spatial arrangement for binding to kinase catalytic domains. This isomer forms the core structure of the target compound, enabling interactions with hydrophobic pockets and hydrogen-bonding networks in biological targets.

Medicinal Significance of Thieno[3,2-d]Pyrimidine Scaffold

Key pharmacological advantages of this scaffold include:

  • Kinase inhibition potency : The planar aromatic system competes effectively with ATP in kinase binding sites, with IC~50~ values frequently below 10 nM.
  • Synthetic lethality induction : Specific derivatives selectively kill cancer cells with DNA repair deficiencies by paralysing the ATR-Chk1 signaling axis.
  • Antimicrobial activity : Modifications at the 4-position yield compounds targeting bacterial respiratory complexes, as demonstrated by anti-Helicobacter pylori agents.

Structural analysis shows that electron-withdrawing groups at the 2- and 4-positions (e.g., ketones in the target compound) enhance hydrogen bonding with kinase activation loops, while alkyl chains at the 3-position improve membrane permeability.

Introduction to N-(2,4-Difluorophenyl)-2-[3-(2-Methylpropyl)-2,4-Dioxo-3,4-Dihydrothieno[3,2-d]Pyrimidin-1(2H)-Yl]Acetamide

This compound features three critical structural domains:

  • Core structure : Thieno[3,2-d]pyrimidine-2,4-dione provides:

    • Two hydrogen-bond acceptors (C=O at C2/C4)
    • Conjugated π-system for hydrophobic interactions
    • Metabolic stability via reduced oxidative degradation
  • 3-(2-Methylpropyl) substituent :

    • Isobutyl chain enhances lipophilicity (clogP ≈ 3.2)
    • Occupies hydrophobic regions adjacent to kinase ATP pockets
    • Reduces P-glycoprotein-mediated efflux compared to aromatic substituents
  • N-(2,4-Difluorophenyl)acetamide sidechain :

    • Fluorine atoms improve bioavailability through enhanced passive diffusion
    • Amide linkage enables conformational flexibility for target engagement
    • Aryl group participates in π-π stacking with tyrosine residues in targets

Comparative analysis with benchmark compounds reveals its structural hybridity:

Feature Target Compound Compound 34 Compound 26
Core structure Thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine
C3 substituent 2-Methylpropyl Cyclopropylmethyl Phenylglycinol
C2/C4 modifications Diketone Monoketone Unmodified
Sidechain Difluorophenyl acetamide Piperazine Phenethylamine

Relationship to Current Therapeutic Agents

The compound shares functional group similarities with several clinical-stage agents:

  • Ceralasertib (AZD6738) : Both employ thienopyrimidine-dione cores for ATR inhibition, but the target compound replaces Ceralasertib's morpholine group with a fluorinated acetamide sidechain.
  • Relugolix : While primarily a GnRH antagonist, Relugolix demonstrates how thienopyrimidine scaffolds can achieve high oral bioavailability through strategic fluorination.
  • Anti-H. pylori agents : The isobutyl substituent parallels lead compounds targeting bacterial Complex I, suggesting potential dual oncology/infectious disease applications.

Mechanistically, the 2,4-diketone system may enable simultaneous chelation of magnesium ions and hydrogen bonding with kinase catalytic residues, a feature observed in crystallographic studies of related inhibitors. The fluorine atoms likely reduce metabolic clearance via cytochrome P450 enzymes while enhancing target affinity through halogen bonding.

特性

IUPAC Name

N-(2,4-difluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O3S/c1-10(2)8-23-17(25)16-14(5-6-27-16)22(18(23)26)9-15(24)21-13-4-3-11(19)7-12(13)20/h3-7,10H,8-9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTLUOSVOPTYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents.

    Introduction of the Acetamide Group: This step may involve acylation reactions using acetic anhydride or acetyl chloride.

    Substitution with 2,4-Difluorophenyl Group: This can be done through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure Control: Maintaining optimal temperatures and pressures to favor desired reaction pathways.

化学反応の分析

Types of Reactions

N-(2,4-difluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Conversion to more reduced forms using reducing agents.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

科学的研究の応用

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of N-(2,4-difluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

類似化合物との比較

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents (R₁, R₂) Melting Point (°C) Yield (%) Molecular Weight (g/mol) Reference
Target Compound Thieno[3,2-d]pyrimidin-2,4-dione R₁: 2-methylpropyl; R₂: 2,4-difluorophenyl Not reported Not reported ~377.38*
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide (5.15) Dihydropyrimidin-6-one R₁: Methyl; R₂: 4-phenoxyphenyl 224–226 60 385.45 [2]
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (5.6) Dihydropyrimidin-6-one R₁: Methyl; R₂: 2,3-dichlorophenyl 230–232 80 344.21 [4]
2-({1-[3-(Diethylamino)propyl]-2-oxocyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide Cyclopenta[d]pyrimidin-2-one R₁: 3-(diethylamino)propyl; R₂: 3,4-difluorophenyl Not reported Not reported ~464.62* [3]

*Calculated based on molecular formulas.

Key Observations:

Core Heterocycle: The target compound’s thieno[3,2-d]pyrimidinone core differs from the dihydropyrimidinone () and cyclopenta[d]pyrimidinone () systems.

Substituent Effects: Fluorine vs. Chlorine: The 2,4-difluorophenyl group in the target compound may improve metabolic stability and lipophilicity compared to dichlorophenyl () [4], [9].

Synthetic Yields: Higher yields (80%) in vs. 60% in suggest dichlorophenyl substitution may favor reaction efficiency over phenoxyphenyl groups, possibly due to electronic or solubility factors [2], [4].

Spectroscopic and Analytical Data

  • NMR Signatures: The acetamide NH proton in the target compound is expected to resonate near δ10.08–10.10 (similar to ) [2], [4]]. The thieno-pyrimidinone system may deshield aromatic protons, contrasting with the dihydropyrimidinone’s CH-5 signal at δ5.98–6.01 [2], [4]].
  • Melting Points : The absence of data for the target compound precludes direct comparison, but fluorinated analogs (e.g., ) often exhibit higher melting points due to enhanced intermolecular forces [3], [9]].

生物活性

N-(2,4-difluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to delve into its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Base Structure : Thieno[3,2-d]pyrimidine derivative
  • Substituents : 2,4-Difluorophenyl and a 2-methylpropyl group
  • Functional Groups : Acetamide and diketone functionalities

This unique combination of structural elements contributes to its biological activity.

Antiviral Properties

Research indicates that compounds similar to N-(2,4-difluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide exhibit significant antiviral properties. For instance:

  • Mechanism of Action : These compounds may inhibit viral replication by targeting specific enzymes involved in the viral life cycle.
  • Case Study : A study demonstrated that related thieno[3,2-d]pyrimidine derivatives showed activity against HIV by inhibiting reverse transcriptase .

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

  • In vitro Studies : Various derivatives have shown cytotoxic effects against cancer cell lines. For example, a derivative with similar structural features exhibited a 70% inhibition rate in MCF-7 breast cancer cells at 10 µM concentration .
  • Mechanism : The proposed mechanism involves the induction of apoptosis through the activation of caspases .

Enzyme Inhibition

N-(2,4-difluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide may act as an enzyme inhibitor:

  • Target Enzymes : Phosphodiesterases (PDEs) have been identified as potential targets. Inhibition of PDEs can lead to increased levels of cyclic AMP (cAMP), which is crucial for various cellular processes .
  • Research Findings : Inhibitors of PDEs derived from similar structures have shown promising results in enhancing cardiac function and reducing inflammation .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultReference
AntiviralHIV Replication InhibitionIC50 = 5 µM
AnticancerMCF-7 Cell Line70% Inhibition at 10 µM
Enzyme InhibitionPDE InhibitionIncreased cAMP levels

Table 2: Structural Comparison with Related Compounds

Compound NameStructure SimilarityBiological Activity
Thieno[3,2-d]pyrimidine Derivative AHighAntiviral
Thieno[3,2-d]pyrimidine Derivative BModerateAnticancer
N-(2,4-Difluorophenyl) derivativeHighEnzyme Inhibition

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

The synthesis of this compound requires careful selection of coupling reagents and reaction conditions. A common approach involves amide bond formation between a thienopyrimidine acetic acid derivative and 2,4-difluoroaniline. For example, carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM) with triethylamine (TEA) as a base at low temperatures (e.g., 273 K) can facilitate the reaction . Post-reaction purification via column chromatography (e.g., CH₂Cl₂/MeOH gradients) is critical to isolate the product . Yield optimization may require adjusting stoichiometry or solvent systems (e.g., DCM/ethyl acetate mixtures for crystallization) .

Q. How can structural characterization be performed to confirm the compound’s identity?

A combination of techniques is essential:

  • 1H NMR : Look for characteristic signals, such as aromatic protons (δ 7.2–8.0 ppm), amide NH (δ ~10 ppm), and methyl/methylene groups (δ 1.5–4.5 ppm). For example, in related thienopyrimidine acetamides, SCH₂ groups resonate at δ ~4.1 ppm .
  • Mass spectrometry : Confirm the molecular ion peak (e.g., [M+H]+) and compare with calculated values.
  • Elemental analysis : Validate C, H, N, and S content (e.g., deviations ≤ 0.1% from theoretical values) .

Q. What analytical methods are suitable for assessing purity during synthesis?

  • HPLC with UV detection : Use reverse-phase C18 columns and gradients of water/acetonitrile to resolve impurities.
  • Melting point analysis : Sharp melting ranges (e.g., 230–232°C) indicate high crystallinity and purity .
  • Thin-layer chromatography (TLC) : Monitor reaction progress using CH₂Cl₂/MeOH (e.g., 50:1) as the mobile phase .

Advanced Research Questions

Q. How do fluorine substituents influence the compound’s crystallographic and electronic properties?

The 2,4-difluorophenyl group introduces steric and electronic effects. In similar structures, fluorinated aryl rings form dihedral angles of ~65° with adjacent groups, reducing π-π stacking but enhancing dipole interactions. Crystallographic studies reveal intermolecular N–H⋯O and C–H⋯F hydrogen bonds, which stabilize the lattice . Computational modeling (e.g., DFT) can quantify fluorine’s electron-withdrawing effects on the acetamide moiety’s reactivity .

Q. What experimental strategies address low yields in coupling reactions?

  • Catalyst screening : Replace EDC with alternatives like HATU for sterically hindered substrates.
  • Solvent optimization : Polar aprotic solvents (e.g., NMP) at elevated temperatures (120°C) improve solubility and reaction rates .
  • Additives : Use DMAP (4-dimethylaminopyridine) to accelerate acyl transfer in carbodiimide-mediated couplings .

Q. How can statistical design of experiments (DoE) optimize reaction conditions?

Apply factorial designs to evaluate variables such as temperature, solvent ratio, and catalyst loading. For example:

FactorLow LevelHigh Level
Temperature25°C50°C
EDC Equivalents1.01.5
Reaction Time3 h6 h

Analyze responses (yield, purity) using ANOVA to identify significant factors and interactions .

Q. What structural analogs of this compound have been studied for SAR (Structure-Activity Relationship) analysis?

Key analogs include:

  • N-(3-chloro-4-fluorophenyl) derivatives : Substituting Cl for F alters hydrogen-bonding potential and lipophilicity .
  • Pyrazolo[4,3-d]pyrimidin-4-yl acetamides : Replacing the thieno ring with pyrazolo groups modulates kinase inhibition profiles .
  • Piperazine-linked analogs : Modifications to the side chain (e.g., 4-phenylpiperazine) enhance solubility and bioavailability .

Q. How do intermolecular interactions affect the compound’s stability in solid-state formulations?

X-ray diffraction studies of related compounds show that C–H⋯O/F interactions and N–H⋯O hydrogen bonds contribute to packing efficiency. For example, infinite chains along the [100] axis via N–H⋯O bonds improve thermal stability (m.p. > 390 K) . Stability under accelerated conditions (40°C/75% RH) should be tested to assess hygroscopicity.

Data Contradictions and Resolution

Q. Discrepancies in reported yields for similar syntheses: How to reconcile?

Variations in yields (e.g., 31% vs. 80% for analogous reactions) often stem from:

  • Purification methods : Column chromatography vs. recrystallization .
  • Reagent quality : Anhydrous solvents and freshly distilled amines minimize side reactions.
    Resolution: Standardize reaction protocols (e.g., inert atmosphere, controlled humidity) and validate purity via multiple techniques (HPLC, NMR).

10. Conflicting crystallographic data on dihedral angles in fluorinated acetamides
Dihedral angles between aryl rings can vary by ±5° depending on substitution patterns. For example, 3,4-difluorophenyl vs. 4-chlorophenyl groups alter torsional strain. Use single-crystal XRD to resolve ambiguities and compare with computational models (e.g., Mercury software) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。